molecular formula C19H13Cl3N2 B12618773 C19H13Cl3N2

C19H13Cl3N2

Cat. No.: B12618773
M. Wt: 375.7 g/mol
InChI Key: ZUYWSOAPWTYMRC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H13Cl3N2 Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone This compound is characterized by its complex structure, which includes three chlorine atoms and a hydrazone group attached to a diphenylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 2,4,6-trichlorobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Reaction of 2,4,6-trichlorobenzaldehyde with phenylhydrazine: in the presence of an acid catalyst.

    Purification: of the product through recrystallization or chromatography.

    Quality control: to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenyl oxides , while reduction can produce trichlorophenylamines .

Scientific Research Applications

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tris(4-chlorophenyl)methane: Similar in structure but lacks the hydrazone group.

    Triphenylmethane: A related compound with a different substitution pattern.

    Chlorhexidine: Shares some structural similarities but has different functional groups and applications .

Uniqueness

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone is unique due to its specific combination of chlorine atoms and hydrazone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H13Cl3N2

Molecular Weight

375.7 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)acridin-9-amine;hydrochloride

InChI

InChI=1S/C19H12Cl2N2.ClH/c20-12-9-10-15(21)18(11-12)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19;/h1-11H,(H,22,23);1H

InChI Key

ZUYWSOAPWTYMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)Cl)Cl.Cl

Origin of Product

United States

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